molecular formula C12H8N2Se B11978237 2-(3-Pyridyl)benzoselenazole CAS No. 24783-92-4

2-(3-Pyridyl)benzoselenazole

Katalognummer: B11978237
CAS-Nummer: 24783-92-4
Molekulargewicht: 259.18 g/mol
InChI-Schlüssel: HYKUGBHJUOOCKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Pyridyl)benzoselenazole is an organic compound with the molecular formula C12H8N2Se. It belongs to the class of benzoselenazoles, which are selenium-containing heterocycles.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Pyridyl)benzoselenazole involves the cyclization of bis(2-aminophenyl) diselenide with benzyl chlorides in the presence of sulfur powder under metal-free conditions. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 150°C under a nitrogen atmosphere . Another method involves a one-pot preparation from N-(acetyl)benzoyl-2-iodoanilines using microwave-assisted methodology .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Pyridyl)benzoselenazole can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridyl or benzoselenazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

2-(3-Pyridyl)benzoselenazole has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-(3-Pyridyl)benzoselenazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Redox Reactions: The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels.

    DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, potentially affecting gene expression and replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoselenazole: Lacks the pyridyl group but shares the benzoselenazole core structure.

    2-(2-Pyridyl)benzothiazole: Contains a sulfur atom instead of selenium.

    2-(3-Pyridyl)benzimidazole: Contains a nitrogen atom instead of selenium.

Uniqueness

2-(3-Pyridyl)benzoselenazole is unique due to the presence of both a pyridyl group and a selenium atom, which confer distinct chemical properties and potential biological activities. The selenium atom, in particular, imparts unique redox properties that are not present in its sulfur or nitrogen analogs .

Eigenschaften

CAS-Nummer

24783-92-4

Molekularformel

C12H8N2Se

Molekulargewicht

259.18 g/mol

IUPAC-Name

2-pyridin-3-yl-1,3-benzoselenazole

InChI

InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H

InChI-Schlüssel

HYKUGBHJUOOCKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.